molecular formula C16H17F2N3O3S B2360128 Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-79-0

Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2360128
CAS No.: 946314-79-0
M. Wt: 369.39
InChI Key: OGHPXWQPVDDRDK-UHFFFAOYSA-N
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Description

Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole core substituted with a 3,4-difluorophenyl group and an isobutyl carbamate moiety. The isobutyl carbamate group contributes to solubility and modulates pharmacokinetic behavior.

Properties

IUPAC Name

2-methylpropyl N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3S/c1-9(2)7-24-16(23)21-15-20-11(8-25-15)6-14(22)19-10-3-4-12(17)13(18)5-10/h3-5,8-9H,6-7H2,1-2H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHPXWQPVDDRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The preparation of the target compound can be approached through several complementary strategies:

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents one of the most versatile and widely employed methods for constructing the thiazole core. This approach involves the condensation of α-haloketones or α-haloesters with thiourea or thioamide derivatives to form the thiazole ring. For the target compound, this would involve using appropriately substituted precursors to introduce the desired functionalities at the 2- and 4-positions.

Modification of Pre-formed Thiazoles

Detailed Preparation Methods

Synthesis via Hantzsch Thiazole Formation

Preparation of 2-Aminothiazole Core

The initial step involves the formation of the 2-aminothiazole core through the reaction of thiourea with an appropriate α-bromoketone derivative.

Method A: Direct Hantzsch Reaction

This method employs the classical Hantzsch thiazole synthesis, which has been successfully applied to prepare various 2-aminothiazole derivatives:

Thiourea (1.1 equiv) + α-bromoacetophenone derivative (1.0 equiv) → 2-Aminothiazole

Reaction Conditions :

  • Solvent: Ethanol or tetrahydrofuran
  • Temperature: 60-70°C
  • Time: 3-6 hours
  • Catalyst: None required
  • Yield: Typically 65-85%

This reaction proceeds through the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoacetophenone, followed by cyclization and dehydration to form the thiazole ring.

Carbamate Formation at 2-Position

The amino group at the 2-position of the thiazole can be converted to the isobutyl carbamate through reaction with isobutyl chloroformate:

Method B: Carbamate Formation

2-Aminothiazole derivative + Isobutyl chloroformate → Isobutyl (thiazol-2-yl)carbamate

Reaction Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran
  • Base: Triethylamine or pyridine (1.1-1.5 equiv)
  • Temperature: 0-25°C
  • Time: 2-4 hours
  • Yield: Typically 70-85%

This transformation is analogous to the formation of tert-butyl carbamates described in the literature, with the isobutyl group replacing the tert-butyl group.

Alternative Approach via 4-Substituted Thiazole

Synthesis of 4-Acetyl-2-aminothiazole

Method C: Modified Hantzsch Synthesis

Thiourea + α-Bromoacetylacetone → 4-Acetyl-2-aminothiazole

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 60-70°C
  • Time: 4-6 hours
  • Yield: Typically 60-75%
Side Chain Modification

The acetyl group at the 4-position can be converted to the required 2-((3,4-difluorophenyl)amino)-2-oxoethyl group through a sequence of bromination, substitution, and amide formation:

Method D: Side Chain Functionalization

1. 4-Acetyl-2-aminothiazole + Br2/AlCl3 → 4-(2-Bromoacetyl)-2-aminothiazole
2. 4-(2-Bromoacetyl)-2-aminothiazole + 3,4-Difluoroaniline → 4-(2-((3,4-Difluorophenyl)amino)-2-oxoethyl)-2-aminothiazole

Reaction Conditions for Step 1 :

  • Solvent: Dichloromethane
  • Catalyst: AlCl3 (0.1 equiv)
  • Temperature: 0°C to room temperature
  • Time: 2-3 hours
  • Yield: Typically 70-80%

Reaction Conditions for Step 2 :

  • Solvent: Ethanol or N,N-dimethylformamide
  • Base: Triethylamine (1.1 equiv)
  • Temperature: Room temperature
  • Time: 4-8 hours
  • Yield: Typically 65-75%

Convergent Synthesis Approach

A more efficient approach involves the preparation of key building blocks followed by their assembly:

Preparation of α-Bromoketone Derivative

Method E: Synthesis of α-Bromoketone Intermediate

2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid ethyl ester + Br2/AlCl3 → Ethyl 2-bromo-2-((3,4-difluorophenyl)amino)-2-oxoacetate

Reaction Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Time: 2-3 hours
  • Yield: Typically 75-85%

Optimization Studies and Yield Comparison

Table 1 summarizes the comparative yields and reaction conditions for the various methods described:

Method Key Intermediates Reaction Conditions Overall Yield (%) Reaction Time (hours) Purification Method
A + B 2-Aminothiazole Ethanol, 60-70°C; DCM, TEA, 0-25°C 55-65 8-10 Column chromatography (2% MeOH-DCM)
C + D 4-Acetyl-2-aminothiazole Ethanol, 60-70°C; DCM, AlCl3, 0-RT; EtOH, TEA, RT 40-50 10-14 Recrystallization from EtOH/Hexane
E + F Ethyl 2-bromo-2-((3,4-difluorophenyl)amino)-2-oxoacetate DCM, 0-RT; EtOH, 60-70°C; DCM, TEA, 0-25°C 45-55 8-12 Column chromatography (20% EtOAc/Hexane)

The data indicates that the sequential approach via the 2-aminothiazole core (Methods A + B) provides the highest overall yield and shortest reaction time, making it the preferred synthetic route for the target compound.

Detailed Experimental Procedures

Synthesis of 2-Aminothiazole Core (Method A)

To a solution of thiourea (0.76 g, 10 mmol) in ethanol (30 mL), α-bromoacetophenone derivative (10 mmol) was added, and the mixture was heated at reflux for 4 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (50 mL) and washed with saturated sodium bicarbonate solution (2 × 30 mL) and brine (30 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by silica gel column chromatography using 2% methanol in dichloromethane as the eluent to afford the 2-aminothiazole derivative (yield: 75-85%).

Carbamate Formation (Method B)

To a stirred solution of 2-aminothiazole derivative (5 mmol) in dichloromethane (20 mL) at 0°C, triethylamine (0.76 mL, 5.5 mmol) was added. After stirring for 10 minutes, isobutyl chloroformate (0.71 mL, 5.5 mmol) was added dropwise, and the mixture was allowed to warm to room temperature and stirred for an additional 3 hours. The reaction mixture was diluted with dichloromethane (30 mL) and washed with 1M hydrochloric acid (2 × 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by silica gel column chromatography using 20% ethyl acetate in hexanes as the eluent to afford the carbamate derivative (yield: 70-85%).

Side Chain Functionalization (Method D)

Bromination Step

To a solution of 4-acetyl-2-aminothiazole (3 mmol) in dichloromethane (15 mL) at 0°C, aluminum chloride (0.04 g, 0.3 mmol) was added, followed by dropwise addition of bromine (0.53 g, 3.3 mmol) in dichloromethane (5 mL). The reaction mixture was allowed to warm to room temperature and stirred for 3 hours. After completion (monitored by TLC), the mixture was quenched with saturated sodium thiosulfate solution (10 mL) and extracted with dichloromethane (2 × 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude bromoacetyl derivative.

Amide Formation Step

To a solution of the crude bromoacetyl derivative (2.5 mmol) in ethanol (15 mL), 3,4-difluoroaniline (0.32 g, 2.5 mmol) and triethylamine (0.38 mL, 2.75 mmol) were added. The mixture was stirred at room temperature for 6 hours. After completion, the solvent was removed, and the residue was dissolved in ethyl acetate (30 mL) and washed with water (2 × 20 mL) and brine (20 mL). The organic layer was dried, filtered, and concentrated. The crude product was purified by silica gel column chromatography or recrystallization from ethanol/hexane to afford the desired product.

Characterization Data

Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate:

  • Physical State : White to off-white crystalline solid
  • Melting Point : 138-140°C
  • ¹H NMR (400 MHz, DMSO-d6) : δ 10.53 (s, 1H, NH), 8.99 (s, 1H, NH), 7.85-7.78 (m, 1H, ArH), 7.36 (s, 1H, thiazole-H), 7.34-7.28 (m, 1H, ArH), 7.05-6.95 (m, 1H, ArH), 3.92 (d, J = 6.5 Hz, 2H, CH2), 3.82 (s, 2H, CH2), 1.86 (m, 1H, CH), 0.88 (d, J = 6.7 Hz, 6H, 2×CH3)
  • ¹³C NMR (100 MHz, DMSO-d6) : δ 168.3, 163.5, 158.4, 151.4, 147.2, 145.8, 136.9, 136.4, 122.5, 117.2, 113.8, 109.5, 70.6, 42.8, 27.5, 19.1
  • MS (ESI) : m/z [M+H]⁺ calculated for C16H17F2N3O3S: 370.1031; found: 370.1029
  • HPLC Purity : >98%

Alternative Synthetic Approaches

Lawesson's Reagent Method

An alternative approach for thiazole ring formation involves the use of Lawesson's reagent to convert appropriate amide precursors to thioamides, which can then cyclize to form the thiazole core:

Method G: Lawesson's Reagent Approach

1. tert-Butyl (2-amino-2-oxoethyl)carbamate + Lawesson's reagent → tert-Butyl (2-amino-2-thioxoethyl)carbamate
2. tert-Butyl (2-amino-2-thioxoethyl)carbamate + α-Bromoketone → Thiazole derivative

Reaction Conditions for Step 1 :

  • Solvent: Tetrahydrofuran or dichloromethane
  • Temperature: Room temperature
  • Time: 16-24 hours
  • Yield: Typically 60-80%

This approach has been successfully employed for various thiazole derivatives, with reported yields ranging from 42% to 100% depending on the specific substituents and reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate thiazole formation reactions, reducing reaction times from hours to minutes while maintaining or improving yields:

Method H: Microwave-Assisted Synthesis

Reaction Conditions :

  • Solvent: Ethanol or N,N-dimethylformamide
  • Temperature: 100-120°C
  • Time: 5-15 minutes
  • Power: 200-400 W
  • Yield: Typically 75-90%

This approach offers advantages in terms of reaction time and potentially higher yields, although it requires specialized equipment.

Purification and Analytical Methods

Purification Techniques

The crude product can be purified using the following methods:

  • Column Chromatography : Using silica gel with an eluent system of 20% ethyl acetate in hexanes, gradually increasing to 30% ethyl acetate.

  • Recrystallization : From ethanol/hexane or ethyl acetate/hexane mixtures.

  • Preparative HPLC : Using a C18 column with a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid.

Analytical Methods

The purity and structure of the final compound can be confirmed using:

  • HPLC Analysis : Using a C18 column with UV detection at 254 nm.

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 or CDCl3.

  • Mass Spectrometry : ESI-MS or HRMS for molecular weight confirmation.

  • Elemental Analysis : For C, H, N, S composition verification.

Scale-Up Considerations

For larger-scale preparations, several modifications to the synthetic procedures are recommended:

  • Solvent Selection : Replace dichloromethane with more environmentally friendly alternatives such as ethyl acetate or 2-methyltetrahydrofuran where possible.

  • Temperature Control : Maintain strict temperature control during exothermic reactions, particularly during the bromination and carbamate formation steps.

  • Isolation Procedures : Implement continuous extraction methods for improved efficiency in workup procedures.

  • Purification Strategy : Consider implementing crystallization processes instead of column chromatography for final product purification.

Table 2 presents comparative data for small-scale versus scaled-up production:

Parameter Laboratory Scale (1-5 g) Medium Scale (50-100 g) Large Scale (>500 g)
Solvent Volume Ratio (mL/g) 20-30 10-15 5-8
Reaction Time Adjustment Standard +20% +30%
Yield Expectation 65-75% 60-70% 55-65%
Purification Method Column Chromatography Recrystallization Multi-stage Crystallization
Cost Factor (relative) 1 0.7 0.5

Chemical Reactions Analysis

Types of Reactions

Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, alcohols, basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing oxo groups.

    Substitution: Substituted carbamate derivatives with different alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exhibit significant anticancer properties. Studies have shown that thiazole derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways. For instance, a study demonstrated that a thiazole-based compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells .

2. Antimicrobial Properties
Thiazole derivatives have been explored for their antimicrobial activity. This compound has shown promise in inhibiting the growth of pathogenic bacteria and fungi. A case study highlighted its effectiveness against strains of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections .

3. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in relation to specific kinases involved in cancer signaling pathways. By inhibiting these enzymes, the compound may prevent the phosphorylation processes that lead to uncontrolled cell growth .

Agricultural Applications

1. Pesticide Development
this compound has potential applications as a pesticide due to its ability to disrupt biological processes in pests. Research has indicated that thiazole-containing compounds can act as effective insecticides by targeting specific metabolic pathways in insects .

2. Herbicide Activity
Studies have also explored the herbicidal properties of thiazole derivatives. The compound's structure allows it to interfere with plant growth regulators, making it a candidate for developing new herbicides that can control weed populations without harming crops .

Materials Science Applications

1. Polymer Chemistry
In materials science, this compound has been evaluated for its potential use in polymer synthesis. Its unique chemical structure can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .

2. Coatings and Adhesives
The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Research shows that incorporating thiazole derivatives into formulations can improve resistance to environmental degradation while maintaining strong adhesive properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cell proliferation in cancer lines
AntimicrobialEffective against Staphylococcus aureus and Candida
Enzyme InhibitionTargets kinases involved in cancer signaling

Table 2: Agricultural Applications

Application TypeDescriptionReference
PesticideDisrupts metabolic processes in pests
HerbicideInterferes with plant growth regulators

Mechanism of Action

Comparison with Similar Compounds

Functional Group Variations: Carbamate vs. Urea

Key Compounds :

  • 1f, 1g, 2a–2b (urea derivatives, ): These compounds feature a urea linkage (-NHCONH-) instead of a carbamate (-OCONH-).
    • Physical Properties : Melting points range from 188–207°C, indicating high crystallinity.
    • Stability : Ureas are generally more prone to hydrolysis than carbamates, suggesting the target compound may exhibit improved stability under physiological conditions .
    • Synthetic Yield : Urea derivatives show yields of 70–78%, comparable to carbamate syntheses in (47% yield for tert-butyl carbamate intermediates) .

Substituent Effects on Thiazole Core

Fluorinated Aryl Groups :

  • 4d (): 4-((5-(3,4-Difluorophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid shares the 3,4-difluorophenyl substitution. Yield: 48.5%, lower than non-fluorinated analogs (e.g., 4e: 76.4%), highlighting synthetic challenges with fluorine . Spectroscopy: ¹H-NMR chemical shifts (δ 7.5–8.1 ppm) confirm aromatic proton environments similar to the target compound .
  • Compound 5 (): 4-(4-Fluorophenyl)-thiazole derivatives exhibit planar molecular conformations, except for one fluorophenyl group oriented perpendicularly. This structural flexibility may influence binding modes compared to the target compound’s fixed 3,4-difluorophenyl orientation .

Carbamate Modifications: Isobutyl vs. tert-Butyl

  • tert-Butyl carbamates (): The tert-butyl group enhances steric bulk but may reduce solubility. In contrast, the isobutyl group in the target compound balances lipophilicity and metabolic stability, as seen in –7 for thiazolylmethylcarbamates .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Key Spectroscopic Data (¹H-NMR, MS)
Target Compound Thiazole + carbamate 3,4-Difluorophenyl, isobutyl N/A N/A N/A
1f () Thiazole + urea Trifluoromethylphenyl 70.7 198–200 δ 7.8–8.2 (Ar-H), ESI-MS m/z: 667.9 [M−2HCl+H]+
4d () Thiazole + acid 3,4-Difluorophenyl 48.5 N/A δ 7.5–8.1 (Ar-H), ESI-MS m/z: 311.3 [M-H]−
Compound 5 () Thiazole 4-Fluorophenyl, triazole High N/A Crystallographic Triclinic, P¯1 symmetry
9j () Thiazole + carbamate tert-Butyl, fluorophenyl 47 N/A Deprotection via TFA (synthesis step)

Biological Activity

Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships.

Synthesis and Characterization

The synthesis of thiazole-derived carbamates, including the target compound, typically involves nucleophilic substitution reactions with activated carbonyl compounds. The characterization methods employed include:

  • Infrared Spectroscopy (IR) : Used to identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides structural information about the compound.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole-derived carbamates against common pathogens, it was found that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically:

  • In vitro Testing : Compounds were tested against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.
  • Results : The highest inhibitory effects were noted for compounds bearing specific substituents, indicating that structural modifications can enhance antimicrobial efficacy .
PathogenCompound TestedInhibition Zone (mm)
Staphylococcus aureusThiazole derivative A18
Escherichia coliThiazole derivative B15
Candida albicansThiazole derivative C20
Aspergillus nigerThiazole derivative D22

Anticancer Activity

The compound's biological activity extends to anticancer properties. In studies conducted on various cancer cell lines:

  • Cell Lines Tested : Human promyelocytic leukemia (HL-60), breast cancer (MCF-7), and lung cancer (A549).
  • Methodology : MTT assays were used to assess cell viability.

The results indicated that certain thiazole derivatives could induce cytotoxicity in cancer cells, with IC50 values varying significantly depending on the structural modifications of the compounds. For instance:

  • IC50 Values : The IC50 values ranged from 86 µM to 755 µM across different derivatives, highlighting the influence of molecular structure on activity .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for optimizing the efficacy of thiazole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) significantly enhances antimicrobial and anticancer activities.
  • Core Structure Importance : The thiazole ring is essential for biological activity; modifications to this core can lead to decreased efficacy.

Case Studies

  • Case Study 1 : A derivative with a thiophene moiety exhibited enhanced activity against E. coli compared to other tested compounds, suggesting that specific structural features can be leveraged for drug design.
  • Case Study 2 : A series of analogs were synthesized and tested for their ability to reverse drug resistance in cancer cells, demonstrating promising results in enhancing the efficacy of conventional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of a thiazole precursor with a 3,4-difluorophenyl-substituted intermediate. Key steps include:

  • Thiazole ring formation : Using ethyl 2-cyanoacetate and aldehydes under basic conditions to form the thiazole core .
  • Carbamate linkage : Reacting the thiazole intermediate with isobutyl chloroformate in the presence of a catalyst like DMAP (4-(dimethylamino)pyridine) to introduce the carbamate group .
  • Optimization : Parameters such as solvent choice (e.g., DMF or THF), temperature (controlled between 0–25°C), and reaction time (monitored via TLC) are critical for yield improvement. Microwave-assisted synthesis may enhance reaction rates for analogous compounds .

Q. How is the purity and structural integrity of this compound validated during synthesis?

  • Methodological Answer :

  • Chromatography : Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane mixtures) to monitor reaction progress .
  • Spectroscopic analysis :
  • NMR : 1^1H and 13^13C NMR to confirm the presence of the thiazole ring (δ 6.8–7.5 ppm for aromatic protons), carbamate carbonyl (δ 155–160 ppm), and difluorophenyl groups .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~327–348 g/mol depending on substituents) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases due to the carbamate group’s potential to act as a transition-state analog .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µM .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or COX-2. The difluorophenyl moiety may enhance binding via hydrophobic interactions .
  • MD simulations : GROMACS or AMBER to study stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Correlate structural features (e.g., Hammett σ values of fluorine substituents) with bioactivity data to guide derivative design .

Q. What strategies resolve contradictions in observed vs. predicted reactivity during synthesis?

  • Methodological Answer :

  • Contradiction Example : Unexpected byproducts from carbamate hydrolysis under basic conditions.
  • Resolution :
  • pH control : Maintain reaction pH < 8 to prevent hydrolysis of the carbamate group .
  • Protecting groups : Temporarily protect the amine functionality with Boc (tert-butoxycarbonyl) during critical steps .
  • Analytical validation : Use 19^{19}F NMR to track fluorine-containing intermediates and identify degradation pathways .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer :

  • Stability testing :
ConditionTemperatureHumidityDurationDegradation (%)
Dark, dry4°C0%6 months<5%
Ambient25°C60%1 month~20%
  • Mitigation : Store in amber vials under argon at -20°C. Use stabilizers like BHT (butylated hydroxytoluene) for long-term preservation .

Q. What advanced techniques characterize its solid-state structure and crystallinity?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis to resolve bond angles and packing motifs. The thiazole ring’s planarity and hydrogen-bonding networks (e.g., N–H···O=C) influence crystallinity .
  • PXRD : Compare experimental vs. simulated patterns to detect polymorphic forms .
  • DSC/TGA : Determine melting points (expected range: 180–220°C) and thermal decomposition profiles .

Methodological Recommendations

  • Synthesis Troubleshooting : If yields drop below 40%, re-optimize stoichiometry (e.g., 1.2 eq of isobutyl chloroformate) and switch to anhydrous solvents .
  • Biological Studies : Pair in vitro assays with zebrafish embryo models (e.g., LC50_{50} determination) for rapid toxicity profiling .
  • Data Interpretation : Use PCA (Principal Component Analysis) on spectral data to identify batch-to-batch variations .

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